molecular formula C11H13N3O3 B2576129 ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate CAS No. 1503408-51-2

ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B2576129
CAS No.: 1503408-51-2
M. Wt: 235.243
InChI Key: BLROXJXPGHCWKL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a methoxy group at the 5-position and an ethyl acetate moiety at the 2-position

Mechanism of Action

Target of Action

The primary target of the compound ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the NO synthase , specifically the inducible isoform . NO synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

This compound interacts with its target by inhibiting the activity of NO synthase . This inhibition occurs in a selective manner, with the compound showing high selectivity for the inducible isoform of NO synthase .

Biochemical Pathways

The inhibition of NO synthase by this compound affects the nitric oxide signaling pathway . Nitric oxide is involved in various cellular processes, including inflammation and vasodilation. By inhibiting NO synthase, the compound can potentially influence these processes.

Result of Action

The result of the action of this compound is the inhibition of NO synthase, leading to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific physiological or pathological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can be compared with other imidazopyridine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in drug discovery and development .

Properties

IUPAC Name

ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLROXJXPGHCWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503408-51-2
Record name ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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